molecular formula C17H11Cl2N5O B2952062 3-(3-chlorophenyl)-6-[(3-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 892481-26-4

3-(3-chlorophenyl)-6-[(3-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2952062
CAS No.: 892481-26-4
M. Wt: 372.21
InChI Key: AXXDBKVBFGLBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-6-[(3-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound featuring a fused triazolopyrimidinone core. This structure is characterized by:

  • Substituents: Dual 3-chlorophenyl groups at positions 3 and 4.

Its structural analogs, however, are frequently explored in medicinal chemistry for antimicrobial, anticancer, and kinase-inhibitory activities .

Properties

IUPAC Name

3-(3-chlorophenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N5O/c18-12-4-1-3-11(7-12)9-23-10-20-16-15(17(23)25)21-22-24(16)14-6-2-5-13(19)8-14/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXDBKVBFGLBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-chlorophenyl)-6-[(3-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones to form the triazole ring.

    Pyrimidine Ring Construction: The triazole intermediate is then reacted with suitable reagents to construct the pyrimidine ring, often involving condensation reactions.

    Introduction of Chlorophenyl Groups:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

3-(3-chlorophenyl)-6-[(3-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-(3-chlorophenyl)-6-[(3-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for the development of new materials and chemical entities.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases. Its unique structure makes it a candidate for drug design and discovery.

    Industry: In industrial applications, the compound is used in the development of specialty chemicals and materials with specific properties, such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-6-[(3-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Table 1: Substituent Variations in Triazolopyrimidinone Derivatives

Compound Name Substituents (Position) Key Structural Features
3-(3-Chlorophenyl)-6-[(3-chlorophenyl)methyl]-triazolo[4,5-d]pyrimidin-7-one (Target Compound) 3-ClPh, 6-(3-ClPh-CH2) Dual 3-chlorophenyl groups; planar triazolopyrimidinone core
3-(2-Chlorophenyl)-6-(2,4-difluorobenzyl)-triazolo[4,5-d]pyrimidin-7-one 2-ClPh, 6-(2,4-F2Ph-CH2) Electron-withdrawing F and Cl substituents; increased polarity
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-triazolo[4,5-d]pyrimidin-7-one 5-O-(4-ClPh), 6-isopropyl, 3-Ph Chlorophenoxy group introduces hydrogen-bonding potential; isopropyl enhances lipophilicity
2-Amino-6-(3-chlorobenzyl)-5-hexyl-triazolo[1,5-a]pyrimidin-7-one 2-NH2, 6-(3-ClPh-CH2), 5-hexyl Amino and hexyl groups may improve solubility and membrane permeability

Key Observations :

  • Bulkier groups (e.g., isopropyl, hexyl) increase lipophilicity, impacting pharmacokinetic properties like absorption and metabolic resistance .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Compound Name Biological Activity Solubility/LogP (Predicted) Notable Findings
Target Compound Not explicitly reported LogP ~3.8 (estimated) High Cl content suggests potential CYP450 interactions
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-triazolo[4,3-a]pyrimidine-6-carboxylate (Compound 12) Anticancer (in vitro) LogP ~2.5 Hydroxyl group enables hydrogen bonding; moderate cytotoxicity
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-triazolo[4,5-d]pyrimidin-7-one Kinase inhibition LogP ~4.2 Chlorophenoxy group linked to ATP-binding site competition in kinases

Key Observations :

  • Hydroxyl and carboxylate groups (e.g., Compound 12) improve water solubility but may reduce membrane permeability .
  • Chlorophenoxy and benzyl groups correlate with kinase inhibition, likely due to mimicry of ATP’s adenine moiety .

Crystallographic and Conformational Analysis

Table 3: Structural Parameters from X-ray Diffraction

Compound Name Dihedral Angles (°) Planarity (Max. Deviation, Å) Crystal System
Target Compound Not reported Not reported Not reported
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-triazolo[4,5-d]pyrimidin-7-one 1.09 (Ph), 87.74 (Chlorophenoxy) 0.021 (C10) Monoclinic (C2/c)
3-(2-Hydroxyphenyl)-7-methyl-triazolo[4,3-a]pyrimidin-5-one (Compound 13) Not reported Not reported Orthorhombic

Key Observations :

  • Planarity: The triazolopyrimidinone core in most analogs is highly planar (deviation <0.03 Å), favoring stacking interactions in protein binding pockets .

Biological Activity

The compound 3-(3-chlorophenyl)-6-[(3-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

  • Molecular Formula : C23H20ClN7O4
  • Molecular Weight : 493.91 g/mol
  • LogP : 3.281 (indicating moderate lipophilicity)
  • Water Solubility : LogSw -3.52 (suggesting low solubility in water)

These properties suggest that the compound may exhibit favorable pharmacokinetic profiles for drug development.

Antiviral Activity

Research has indicated that triazolopyrimidine derivatives can exhibit antiviral properties. For instance, compounds similar to the one have shown significant activity against the Chikungunya virus (CHIKV), specifically targeting the viral capping enzyme nsP1. In vitro studies demonstrated that these compounds could inhibit CHIKV replication at low micromolar concentrations, suggesting a promising avenue for antiviral drug development .

Anticancer Potential

Several studies have explored the anticancer potential of triazolopyrimidine derivatives. For example, derivatives were evaluated for their inhibitory effects on various cancer cell lines. One study reported that certain derivatives exhibited selective cytotoxicity towards HGC-27 gastric cancer cells by inhibiting USP28, a deubiquitinating enzyme involved in cancer progression . The IC50 values for these compounds were notably low, indicating high potency.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Specifically, it has been identified as a selective inhibitor of USP28 with an IC50 of 1.10 µmol/L while showing no activity against USP7 (IC50 > 100 µmol/L) . This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy.

Structure-Activity Relationship (SAR)

The biological activity of triazolopyrimidine derivatives is often influenced by their structural components. The presence of specific substituents on the phenyl rings and the triazole moiety plays a significant role in modulating their biological activities. For instance, modifications to the chlorophenyl groups have been linked to enhanced interaction with target enzymes .

Case Study 1: Antiviral Efficacy Against CHIKV

A study investigated the antiviral efficacy of several triazolopyrimidine derivatives against CHIKV. The results highlighted that compounds with specific modifications at the aryl moiety showed significant reductions in viral load and cell death in infected cultures. The mechanism was attributed to inhibition of viral RNA capping processes .

Case Study 2: Cytotoxicity in Cancer Cells

In another study focusing on gastric cancer cells (HGC-27), compounds derived from triazolopyrimidine exhibited cytotoxic effects correlated with their ability to inhibit USP28. The study provided detailed analysis through Western blotting techniques to confirm the reduction in cancer cell viability attributed to this inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.